molecular formula C7H12N2 B11926580 (1R,2S)-2-Aminocyclohexanecarbonitrile

(1R,2S)-2-Aminocyclohexanecarbonitrile

Cat. No.: B11926580
M. Wt: 124.18 g/mol
InChI Key: RVGOKHBYNZPVGI-BQBZGAKWSA-N
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Description

(1R,2S)-2-Aminocyclohexanecarbonitrile is a chiral compound with significant interest in various fields of chemistry and pharmacology. The compound features a cyclohexane ring with an amino group and a nitrile group attached to it, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Aminocyclohexanecarbonitrile typically involves the following steps:

    Cyclohexanone to Cyclohexanol: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.

    Cyclohexanol to Cyclohexylamine: Cyclohexanol is then converted to cyclohexylamine through an amination reaction.

    Cyclohexylamine to this compound:

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the reduction and amination steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Aminocyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form imines or nitriles.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(1R,2S)-2-Aminocyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (1R,2S)-2-Aminocyclohexanecarbonitrile exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to neurotransmission, enzyme inhibition, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Aminocyclopentanecarbonitrile: Similar structure but with a five-membered ring.

    (1R,2S)-2-Aminocycloheptanecarbonitrile: Similar structure but with a seven-membered ring.

Uniqueness

    Structural Features: The six-membered ring in (1R,2S)-2-Aminocyclohexanecarbonitrile provides unique steric and electronic properties.

    Reactivity: The specific arrangement of functional groups allows for selective reactions not possible with other cyclic amines.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

(1R,2S)-2-aminocyclohexane-1-carbonitrile

InChI

InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7-/m0/s1

InChI Key

RVGOKHBYNZPVGI-BQBZGAKWSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C#N)N

Canonical SMILES

C1CCC(C(C1)C#N)N

Origin of Product

United States

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